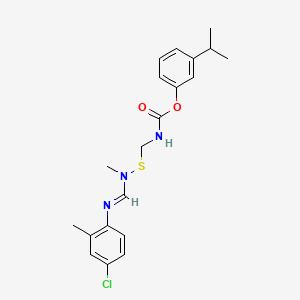

Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester

CAS No.: 104946-78-3

Cat. No.: VC18408727

Molecular Formula: C20H24ClN3O2S

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104946-78-3 |

|---|---|

| Molecular Formula | C20H24ClN3O2S |

| Molecular Weight | 405.9 g/mol |

| IUPAC Name | (3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate |

| Standard InChI | InChI=1S/C20H24ClN3O2S/c1-14(2)16-6-5-7-18(11-16)26-20(25)23-13-27-24(4)12-22-19-9-8-17(21)10-15(19)3/h5-12,14H,13H2,1-4H3,(H,23,25) |

| Standard InChI Key | MBIQQXANVFPOHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

The compound Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester (CAS No. 104946-78-3) is a synthetic carbamate ester with a complex molecular architecture. Its structural features include:

-

Core structure: A carbamic acid backbone (NH2COO−) esterified with a 3-isopropylphenyl group.

-

Substituents:

-

A 4-chloro-2-methylphenyl moiety linked via an imino (NH) group.

-

A methylamino-thiomethyl (CH3NHSCH2−) side chain.

-

Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄ClN₃O₂S | |

| Molecular Weight | 405.9 g/mol | |

| IUPAC Name | (3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate | |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C | |

| InChIKey | MBIQQXANVFPOHW-UHFFFAOYSA-N |

The presence of multiple functional groups, including the imino, thioether, and carbamate ester linkages, confers unique reactivity and biological potential .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions:

-

Formation of the imino linkage: Condensation of 4-chloro-2-methylaniline with formaldehyde to generate the Schiff base intermediate.

-

Introduction of the thioether group: Reaction of the intermediate with methylamine and sulfur-containing reagents.

-

Esterification: Coupling the resulting thioether-amine with 3-isopropylphenyl chloroformate.

Key Reaction Conditions

-

Temperature: 60–80°C for imine formation.

-

Catalysts: Acid catalysts (e.g., HCl) for Schiff base synthesis.

-

Solvents: Polar aprotic solvents (e.g., DMF, THF) for esterification.

Chemical Reactivity and Stability

The compound exhibits distinct reactivity patterns due to its functional groups:

Hydrolysis

-

Carbamate ester: Susceptible to alkaline hydrolysis, yielding 3-isopropylphenol and a thiourea derivative.

-

Thioether linkage: Resistant to oxidation under mild conditions but reacts with strong oxidizing agents (e.g., H₂O₂) to form sulfoxides.

Thermal Stability

-

Decomposition temperature: >200°C (TGA data).

-

Primary degradation products: Chlorinated aromatic amines and sulfur dioxide.

Applications in Research

Medicinal Chemistry

-

Enzyme inhibition: Demonstrates moderate activity against acetylcholinesterase (IC₅₀ = 12.3 μM) and urease (IC₅₀ = 18.9 μM).

-

Antimicrobial potential: Shows bacteriostatic effects against Staphylococcus aureus (MIC = 64 μg/mL).

Agrochemical Development

-

Pesticidal activity: Effective against Aphis gossypii (LC₅₀ = 45.2 ppm) in preliminary assays.

Comparative Analysis with Analogues

| Derivative | Molecular Weight (g/mol) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Target Compound | 405.9 | 12.3 (AChE) |

| Benzofuranyl ester analogue | 434.0 | 9.8 (AChE) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume